BuChE Inhibitory Potency of the Unsubstituted Parent Scaffold vs. 2-Aryl Substituted Derivatives
The target compound (1), the unsubstituted 2,3-dihydrofuro[2,3-b]quinolin-4-amine, inhibits equine serum BuChE (eqBuChE) with an IC50 of 3.6 ± 0.7 μM. In contrast, the most potent 2-aryl substituted analog in the same series, 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (3), shows slightly improved eqBuChE inhibition (IC50 = 2.9 ± 0.4 μM) but markedly weaker inhibition of human BuChE (hBuChE IC50 = 119 ± 15 μM) compared to the parent compound's hBuChE IC50 of 3.78 ± 0.11 μM [1]. This demonstrates that the 2-aryl substitution, while marginally beneficial for equine enzyme potency, introduces a dramatic species-dependent potency shift for the human enzyme, making the unsubstituted parent a more consistent inhibitor across species.
| Evidence Dimension | Inhibition of human butyrylcholinesterase (hBuChE) |
|---|---|
| Target Compound Data | IC50 = 3.78 ± 0.11 μM |
| Comparator Or Baseline | 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (Compound 3): IC50 = 119 ± 15 μM |
| Quantified Difference | ~31.5-fold greater potency for the parent compound against hBuChE |
| Conditions | Ellman assay; human serum BuChE; IC50 values are mean ± SEM of quadruplicates of at least three independent experiments. |
Why This Matters
For researchers developing human-relevant cholinesterase inhibitors, the unsubstituted parent compound provides a more translationally predictive potency baseline than the 2-aryl substituted analog often highlighted as the series' most potent member.
- [1] Martins C, Carreiras MC, León R, de los Ríos C, Bartolini M, Andrisano V, Iriepa I, Moraleda I, Gálvez E, García M, Egea J, Samadi A, Chioua M, Marco-Contelles J. Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. Eur J Med Chem. 2011 Dec;46(12):6119-30. View Source
